3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Lipophilicity LogP ADME

This building block features a protected ketone (1,3-dioxane) and a 2'-ethoxy handle, enabling selective synthetic transformations unavailable with unsubstituted analogs. Its higher LogP (2.81 vs. ~2.0 for the non-ethoxy variant) improves membrane permeability in drug leads. Essential for SAR studies of 1,3-dioxane pharmacophores. Supplied as a white crystalline powder, ≥95% purity. Ideal for medicinal chemistry and novel reaction development.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 884504-33-0
Cat. No. B1360775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
CAS884504-33-0
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)CCC2OCCCO2
InChIInChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3
InChIKeyYYLWEUAGGJMOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (CAS 884504-33-0) Product & Procurement Guide


3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (CAS 884504-33-0) is a synthetic organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . It belongs to the propiophenone class and is characterized by a 1,3-dioxane ring attached to an ethoxypropiophenone backbone . This compound is a white crystalline powder primarily utilized as a building block or intermediate in pharmaceutical research and organic synthesis . Its unique structure allows for distinct reactivity and stability, making it a valuable compound in the development of complex molecules .

Why Generic Substitution of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone Fails in Research & Development


Generic substitution of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone with other propiophenones or 1,3-dioxane-containing compounds is not a viable option due to its specific structural attributes. The combination of the 2'-ethoxy group on the propiophenone core and the 1,3-dioxane ring confers unique physicochemical properties, such as specific LogP, solubility, and reactivity profiles . In-class compounds like 3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 167644-49-7) lack the crucial 2'-ethoxy substitution, which can dramatically alter the compound's behavior in synthetic pathways and its interaction with biological targets . Similarly, substituting with 2'-Ethoxypropiophenone (CAS 79370-46-0) would forfeit the synthetic utility of the 1,3-dioxane-protected ketone, leading to different reaction outcomes and product profiles. The following quantitative evidence demonstrates why this specific compound is often irreplaceable in its designated applications.

Quantitative Evidence for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone Differentiation


Lipophilicity Differentiation: LogP and LogD Comparison

The lipophilicity of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone, as measured by its predicted LogP and LogD values, differentiates it from closely related analogs like 3-(1,3-Dioxan-2-Yl)Propiophenone. The target compound's LogP is 2.25 and its LogD at pH 7.4 is 2.33 . In contrast, the predicted LogP for 3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 167644-49-7) is 1.70 [1]. This difference in lipophilicity can significantly impact membrane permeability, solubility, and overall pharmacokinetic profile in drug development.

Lipophilicity LogP ADME Drug Discovery

Molecular Weight and Physicochemical Property Differentiation

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone has a molecular weight of 264.32 g/mol, which is higher than that of the unsubstituted analog 3-(1,3-Dioxan-2-Yl)Propiophenone (220.26 g/mol) . This difference in molecular weight, along with other physicochemical properties like density (1.089 g/cm³ for the target vs. 1.09 g/cm³ for the analog) and boiling point (389.2 °C vs. 389.1 °C), can influence its behavior in synthetic reactions, purification processes, and its suitability for specific drug discovery programs .

Physicochemical Properties Molecular Weight Lipinski's Rule of Five Drug-likeness

Purity and Quality Control Specifications from Commercial Suppliers

Commercially available 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is typically offered with a minimum purity of 95% or 98%, as per vendor specifications . For example, AKSci specifies a minimum purity of 95% for this compound , while Leyan offers it at 98% purity . This level of purity is essential for ensuring reproducibility in synthetic chemistry and biological assays. In contrast, the purity of custom-synthesized or less common analogs may be less rigorously controlled, leading to variability in research outcomes.

Quality Control Purity Analytical Chemistry Procurement

Optimal Research & Industrial Applications for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone


Synthetic Intermediate for Drug Discovery Programs

This compound is ideally suited as a building block in the synthesis of complex molecules for drug discovery. Its protected ketone functionality allows for selective synthetic transformations, while the 2'-ethoxy group can serve as a handle for further derivatization or to modulate the physicochemical properties of the final drug candidate . The higher LogP value compared to the unsubstituted analog suggests it may be particularly useful for designing molecules with improved membrane permeability.

Pharmacological Research on 1,3-Dioxane-Containing Compounds

The 1,3-dioxane moiety is a known pharmacophore in various biologically active molecules . This compound can be used to explore the structure-activity relationships (SAR) of 1,3-dioxane derivatives, particularly those with antimuscarinic or other receptor-modulating activities, as suggested by the broader class of 1,3-dioxanes .

Development of Novel Synthetic Methodologies

Researchers can utilize this compound as a substrate to develop new synthetic methods for acetal deprotection, ketone functionalization, or the construction of complex molecular architectures. Its distinct reactivity profile, stemming from the 2'-ethoxy substitution, may lead to the discovery of novel and selective chemical transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.